molecular formula C6H9Cl3O2Si B1588425 3-Acryloxypropyltrichlorosilane CAS No. 38595-89-0

3-Acryloxypropyltrichlorosilane

Cat. No.: B1588425
CAS No.: 38595-89-0
M. Wt: 247.6 g/mol
InChI Key: LEPRPXBFZRAOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 3-Acryloxypropyltrichlorosilane typically involves the reaction of acrylic acid with 3-chloropropyltrichlorosilane. In this process, 3-chloropropyltrichlorosilane is reacted with an excess of acrylic acid under the protection of an inert gas. The product is then purified and separated to obtain the desired compound .

Chemical Reactions Analysis

3-Acryloxypropyltrichlorosilane undergoes various chemical reactions, including hydrolysis, polymerization, and substitution reactions.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are silanols, polymers, and substituted silanes .

Mechanism of Action

The mechanism of action of 3-Acryloxypropyltrichlorosilane involves its ability to react with various substrates through its trichlorosilyl and acryloxy groups. The trichlorosilyl group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The acryloxy group can participate in polymerization reactions, forming cross-linked polymer networks .

Properties

IUPAC Name

3-trichlorosilylpropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O2Si/c1-2-6(10)11-4-3-5-12(7,8)9/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPRPXBFZRAOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431080
Record name 3-Acryloxypropyltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38595-89-0
Record name 3-Acryloxypropyltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Acryloxypropyl)trichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acryloxypropyltrichlorosilane
Reactant of Route 2
3-Acryloxypropyltrichlorosilane
Reactant of Route 3
Reactant of Route 3
3-Acryloxypropyltrichlorosilane
Reactant of Route 4
Reactant of Route 4
3-Acryloxypropyltrichlorosilane
Reactant of Route 5
Reactant of Route 5
3-Acryloxypropyltrichlorosilane
Reactant of Route 6
3-Acryloxypropyltrichlorosilane
Customer
Q & A

Q1: How does 3-Acryloxypropyltrichlorosilane help control the density of polyethylene brushes on silica nanoparticles?

A1: this compound acts as a surface modifier for silica nanoparticles. It covalently attaches to the silica surface through its trichlorosilane group, leaving the acryloyl group exposed []. This acryloyl group serves as an anchoring point for the Pd-diimine catalyst used in the ethylene polymerization. By adjusting the concentration of this compound mixed with an inert silane (ethyltrichlorosilane) during the surface functionalization, researchers can control the density of available anchoring points, and therefore the density of the resulting polyethylene brushes [].

Q2: What is the significance of controlling polyethylene brush density in this specific research context?

A2: The density of polyethylene brushes significantly impacts the dispersion of silica nanoparticles within a polyolefin matrix []. By tuning the brush density, researchers can optimize the nanoparticle dispersion, which in turn influences the mechanical and physical properties of the final composite material. This fine-tuning is crucial for tailoring the material's performance for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.